molecular formula C20H25N3O5S B5424744 methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate

methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate

Cat. No. B5424744
M. Wt: 419.5 g/mol
InChI Key: MFPOKXPVCMWRDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a piperazine ring, and a furan ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring might be formed using a Paal-Knorr synthesis or a Gewald reaction, while the piperazine ring could be formed from a diamine and a dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and furan rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the thiophene ring could undergo electrophilic aromatic substitution, while the piperazine ring could be alkylated. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, it might be a solid or a liquid at room temperature, and it could have a certain solubility in water or organic solvents. Its chemical properties would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and could be important for binding to the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It could potentially be harmful if ingested, inhaled, or in contact with the skin. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

methyl 4-ethyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-4-14-13(2)29-18(17(14)20(26)27-3)21-16(24)12-22-7-9-23(10-8-22)19(25)15-6-5-11-28-15/h5-6,11H,4,7-10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPOKXPVCMWRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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